3-Hydroxy-1-methylideneandrostan-17-one
Description
3-Hydroxy-1-methylideneandrostan-17-one is a synthetic steroid derivative based on the androstane backbone (C₁₉H₃₀O₂). Its structure features:
- A hydroxyl group (-OH) at position 2.
- A methylidene group (=CH₂) at position 1.
- A ketone group (=O) at position 17.
This compound is structurally related to endogenous androgens but differs in substituent positioning, which may influence its pharmacological profile, including metabolic stability, receptor binding affinity, and anabolic-to-androgenic activity ratios.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1-methylidene-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h13-17,21H,1,4-11H2,2-3H3/t13?,14?,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
YSEVFKWFUGTGAQ-UHTBABGTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C(=C)CC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C(=C)CC(C4)O)C |
Synonyms |
3 alpha-hydroxy-1-methylene-5 alpha-androstan-17-one 3-HMAN 3-hydroxy-1-methyleneandrostan-17-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Below is a comparative analysis of key structural analogs (Table 1), supported by evidence from literature and regulatory sources:
Table 1: Structural and Pharmacological Comparison
Key Observations
Positioning of Double Bonds and Substituents: The 1-methylidene group in 3-Hydroxy-1-methylideneandrostan-17-one distinguishes it from DHEA (Δ⁵) and metandienone (Δ¹⁴). This substitution may reduce hepatic metabolism compared to Δ⁴-3-ketone steroids like testosterone .
Regulatory and Pharmacological Implications: Compounds with 17α-methyl groups (e.g., methasterone, oxandrolone) are often hepatotoxic but orally bioavailable. The absence of this group in 3-Hydroxy-1-methylideneandrostan-17-one suggests a different metabolic pathway, though its methylidene group may still confer stability . Analogs like metandienone and methasterone are prohibited in sports due to anabolic effects, suggesting that 3-Hydroxy-1-methylideneandrostan-17-one could face similar scrutiny if bioactive .
Stereochemical Considerations: The stereochemistry of the 3-hydroxy group (α/β) significantly impacts bioactivity. For example, 3β-OH in DHEA vs. 3α-OH in epietiocholanolone results in divergent metabolic roles .
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